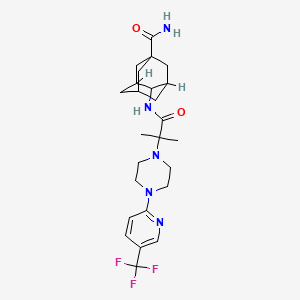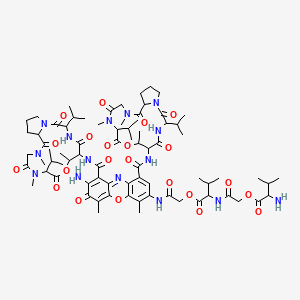
Actinomycin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinomycin D2 is a DNA inhibitor.
Applications De Recherche Scientifique
Anticancer Properties and Mechanisms
Actinomycin D (ActD) is primarily recognized for its anticancer properties. It is known for binding to both double-stranded and single-stranded DNA, enhancing DNA photosensitization. This interaction with DNA is a key factor in its application as an anticancer agent, as it interferes with RNA polymerase action, inhibiting gene transcription and leading to antitumor activity. ActD's ability to form stable complexes with DNA and induce apoptosis in cancer cells through various pathways, including the Fas- and mitochondria-mediated pathways, highlights its potential as a therapeutic agent for certain cancers, such as HepG2 cells (a human liver cancer cell line) (Chen et al., 2013), (Pan et al., 2001).
DNA Interaction and Photodynamic Therapy
Studies have shown that ActD's interaction with DNA can be harnessed for photodynamic therapy. This application involves using light to activate ActD, leading to the generation of reactive oxygen species and subsequent DNA damage in cancer cells. This novel approach offers a potential for targeted cancer therapy (Pan et al., 2001).
Molecular Modifications and Drug Development
Research on ActD has also focused on its molecular structure to develop more effective and less toxic derivatives. Modifications in its structure, such as methylation, have been explored to enhance its anticancer efficacy while reducing its cytotoxicity. These efforts are aimed at improving the therapeutic index of ActD and expanding its clinical applications (Yang et al., 2002), (Chen et al., 2013).
Mechanisms of Anticancer Activity
ActD's anticancer activity is also attributed to its interaction with specific DNA structures, such as the oncogenic c-Myc promoter G-quadruplex. This interaction leads to the repression of gene expression critical for cancer cell proliferation. Understanding these molecular interactions is key to developing targeted cancer therapies (Kang & Park, 2009).
Applications in Biochemistry and Molecular Biology
Beyond its clinical uses, ActD serves as a valuable tool in biochemistry and molecular biology. Its ability to bind to DNA and inhibit RNA synthesis makes it useful in studying transcription processes and DNA functionality. This broadens its applications beyond therapeutic uses to research and experimental settings (Koba & Konopa, 2005).
Novel Applications and Potential Therapies
Research continues to uncover novel applications of ActD. Its role in affecting the expression of heat shock proteins, which can influence cancer cell sensitivity to chemotherapy, is an emerging area of interest. Understanding these mechanisms can provide insights into overcoming drug resistance in cancer therapy (Ma et al., 2013).
Propriétés
Numéro CAS |
72751-56-5 |
|---|---|
Formule moléculaire |
C76H109N15O22 |
Poids moléculaire |
1584.8 g/mol |
Nom IUPAC |
[2-[[1-[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethoxy]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C76H109N15O22/c1-32(2)51(77)73(105)109-31-47(93)80-55(35(7)8)74(106)110-30-46(92)79-43-27-42(65(97)84-56-40(15)111-75(107)60(36(9)10)88(19)48(94)28-86(17)69(101)44-23-21-25-90(44)71(103)53(33(3)4)82-67(56)99)58-63(38(43)13)113-64-39(14)62(96)52(78)50(59(64)81-58)66(98)85-57-41(16)112-76(108)61(37(11)12)89(20)49(95)29-87(18)70(102)45-24-22-26-91(45)72(104)54(34(5)6)83-68(57)100/h27,32-37,40-41,44-45,51,53-57,60-61H,21-26,28-31,77-78H2,1-20H3,(H,79,92)(H,80,93)(H,82,99)(H,83,100)(H,84,97)(H,85,98) |
Clé InChI |
SEGUUECEFSYLBO-YKTSFKFISA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N |
SMILES canonique |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
actinomycin D-2 actinomycin D2 AMD-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


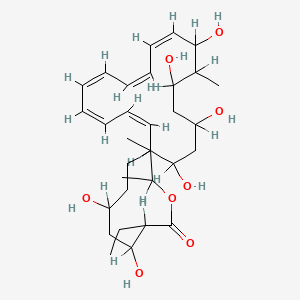
![(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B1664283.png)
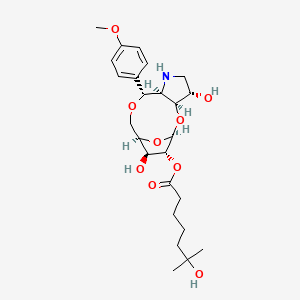
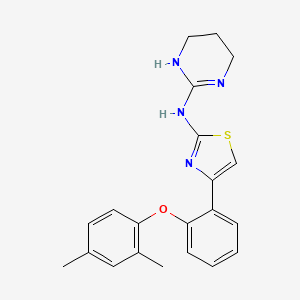
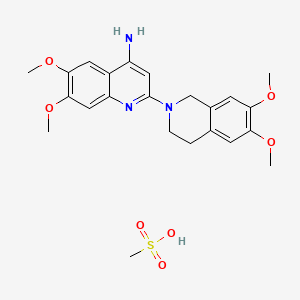
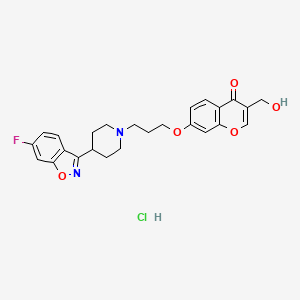
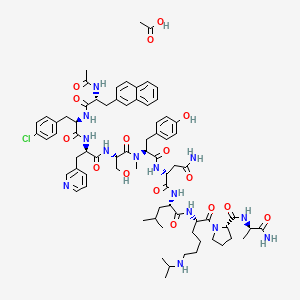
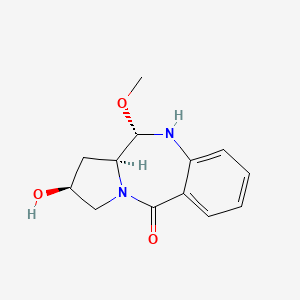
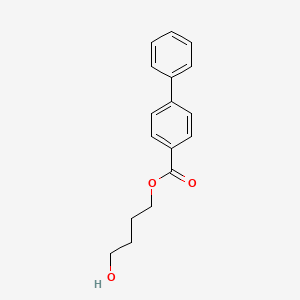
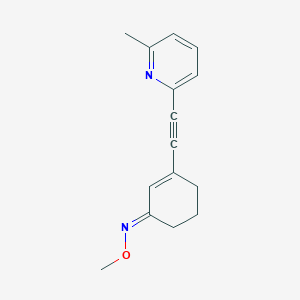
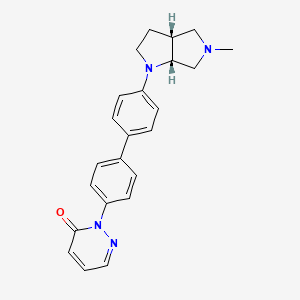
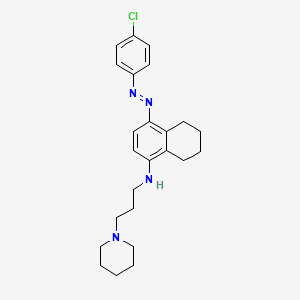
![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride](/img/structure/B1664302.png)
